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SARS Protease Substrate - 587886-51-9

SARS Protease Substrate

Catalog Number: EVT-3166291
CAS Number: 587886-51-9
Molecular Formula: C66H119N21O22S
Molecular Weight: 1590.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The substrates are derived from the polyproteins produced by SARS-CoV and SARS-CoV-2. These polyproteins undergo proteolytic cleavage by MPro to yield functional viral proteins necessary for the virus's life cycle. The classification of these substrates falls under peptide substrates, specifically designed to mimic the natural cleavage sites of viral polyproteins, allowing researchers to study their interaction with the protease and to develop inhibitors.

Synthesis Analysis

The synthesis of SARS protease substrates typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. The process includes the following steps:

  1. Preparation of Resin: A solid support resin, such as Rink Amide resin, is functionalized to anchor the first amino acid.
  2. Sequential Coupling: Amino acids are added one at a time using coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid combined with scavengers) and purified by high-performance liquid chromatography (HPLC) to achieve desired purity levels.
  4. Characterization: The final product is characterized using techniques like mass spectrometry and analytical HPLC to confirm its identity and purity.

This method allows for precise control over the sequence and modifications of the peptides, which can be tailored for specific interactions with MPro.

Molecular Structure Analysis

The molecular structure of SARS protease substrates typically features a core sequence that mimics natural cleavage sites within viral polyproteins. Key structural characteristics include:

  • Peptide Backbone: Composed of amino acids linked by peptide bonds.
  • Functional Groups: Specific side chains on amino acids at positions P1 to P4 (where P1 is the residue adjacent to the scissile bond) play crucial roles in substrate recognition and binding.
  • Conformation: The conformation of these peptides can influence their binding efficiency; studies have shown that residues promoting β-sheet formation enhance recognition by MPro.

X-ray crystallography has provided insights into how these substrates fit into the active site of MPro, revealing hydrogen bonding interactions that stabilize substrate binding.

Chemical Reactions Analysis

The chemical reactions involving SARS protease substrates primarily consist of hydrolysis reactions catalyzed by MPro. The key aspects include:

  • Reaction Mechanism: MPro cleaves peptide bonds through a nucleophilic attack facilitated by a catalytic dyad composed of cysteine and histidine residues in its active site.
  • Kinetics: Studies have demonstrated that substrate hydrolysis follows Michaelis-Menten kinetics, with parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) being critical for understanding substrate specificity.
  • Substrate Specificity: Variations in substrate structure lead to differences in hydrolysis rates, which can be quantitatively analyzed through fluorescence resonance energy transfer (FRET) assays or other kinetic assays.
Mechanism of Action

The mechanism of action for SARS protease substrates involves several steps:

  1. Binding: The substrate binds to the active site of MPro, positioning itself for cleavage.
  2. Catalysis: The catalytic dyad facilitates nucleophilic attack on the carbonyl carbon of the scissile bond, leading to tetrahedral intermediate formation.
  3. Cleavage: The tetrahedral intermediate collapses, resulting in the release of the cleaved product and regeneration of the enzyme's active site.

Structural studies have elucidated specific interactions at various substrate positions that enhance binding affinity and catalytic efficiency, providing insights into designing more effective inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of SARS protease substrates include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide or aqueous buffers at physiological pH.
  • Stability: Stability can vary based on amino acid composition; certain residues may enhance resistance to degradation by proteases.
  • Molecular Weight: Varies depending on the length and composition of the peptide; typically ranges from 500 Da to several kDa.

Characterization techniques such as circular dichroism spectroscopy can provide information about secondary structure content, while mass spectrometry confirms molecular weight.

Applications

SARS protease substrates have several scientific applications:

  • Drug Development: They serve as essential tools for screening potential inhibitors targeting MPro, which is critical for viral replication.
  • Biochemical Assays: Used in various assays to study enzyme kinetics and substrate specificity, aiding in understanding viral biology.
  • Structural Biology: Crystallization studies involving these substrates help elucidate enzyme-substrate interactions at an atomic level, informing inhibitor design strategies.

Properties

CAS Number

587886-51-9

Product Name

SARS Protease Substrate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

Molecular Formula

C66H119N21O22S

Molecular Weight

1590.8 g/mol

InChI

InChI=1S/C66H119N21O22S/c1-30(2)23-40(57(100)78-37(16-14-21-73-66(71)72)55(98)77-36(15-12-13-20-67)54(97)80-39(19-22-110-11)53(96)75-34(9)65(108)109)76-48(94)26-74-52(95)43(27-88)83-56(99)38(17-18-46(68)92)79-58(101)41(24-31(3)4)81-64(107)51(35(10)91)87-61(104)44(28-89)84-59(102)42(25-47(69)93)82-63(106)50(33(7)8)86-60(103)45(29-90)85-62(105)49(70)32(5)6/h30-45,49-51,88-91H,12-29,67,70H2,1-11H3,(H2,68,92)(H2,69,93)(H,74,95)(H,75,96)(H,76,94)(H,77,98)(H,78,100)(H,79,101)(H,80,97)(H,81,107)(H,82,106)(H,83,99)(H,84,102)(H,85,105)(H,86,103)(H,87,104)(H,108,109)(H4,71,72,73)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1

InChI Key

KPAXWJVUQQAPFD-KZVXTNNVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

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